N-[2-(2,6-Dichlorophenyl)ethenesulfonyl]ethanimidoyl chloride
Description
N-[2-(2,6-Dichlorophenyl)ethenesulfonyl]ethanimidoyl chloride is a chemical compound characterized by the presence of dichlorophenyl, ethenesulfonyl, and ethanimidoyl chloride groups
Properties
CAS No. |
62755-58-2 |
|---|---|
Molecular Formula |
C10H8Cl3NO2S |
Molecular Weight |
312.6 g/mol |
IUPAC Name |
N-[2-(2,6-dichlorophenyl)ethenylsulfonyl]ethanimidoyl chloride |
InChI |
InChI=1S/C10H8Cl3NO2S/c1-7(11)14-17(15,16)6-5-8-9(12)3-2-4-10(8)13/h2-6H,1H3 |
InChI Key |
IJXWRVKYBRFAEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NS(=O)(=O)C=CC1=C(C=CC=C1Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[2-(2,6-Dichlorophenyl)ethenesulfonyl]ethanimidoyl chloride can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dichlorophenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with ethenesulfonyl chloride under controlled conditions to yield the desired product . Industrial production methods often utilize continuous-flow synthesis techniques to ensure precise control over reaction conditions and to minimize waste .
Chemical Reactions Analysis
N-[2-(2,6-Dichlorophenyl)ethenesulfonyl]ethanimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Addition Reactions: The ethenesulfonyl group can participate in addition reactions with various electrophiles and nucleophiles.
Common reagents used in these reactions include thionyl chloride, ethenesulfonyl chloride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
N-[2-(2,6-Dichlorophenyl)ethenesulfonyl]ethanimidoyl chloride has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules and as a reagent in chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2,6-Dichlorophenyl)ethenesulfonyl]ethanimidoyl chloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
N-[2-(2,6-Dichlorophenyl)ethenesulfonyl]ethanimidoyl chloride can be compared with similar compounds such as diclofenac, which also contains a dichlorophenyl group. the presence of the ethenesulfonyl and ethanimidoyl chloride groups in this compound makes it unique and imparts different chemical and biological properties . Other similar compounds include various derivatives of dichlorophenylacetic acid and ethenesulfonyl chloride .
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